molecular formula C20H19ClN4O2S B3725425 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3725425
M. Wt: 414.9 g/mol
InChI Key: QFEJKCWHEALKND-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a chlorophenyl group, a sulfanyl group, and a pyrazolyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation reaction between 4-chlorobenzyl mercaptan and an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-14-18(20(27)25(24-14)17-5-3-2-4-6-17)11-22-23-19(26)13-28-12-15-7-9-16(21)10-8-15/h2-11,24H,12-13H2,1H3,(H,23,26)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEJKCWHEALKND-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NNC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=N/NC(=O)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.